molecular formula C21H24ClN3O3S B2422826 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride CAS No. 1215480-50-4

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride

Cat. No.: B2422826
CAS No.: 1215480-50-4
M. Wt: 433.95
InChI Key: XXNXQRJTDAJBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzamide core, a dioxolo ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S.ClH/c1-14-6-4-7-15(10-14)20(25)24(9-5-8-23(2)3)21-22-16-11-17-18(27-13-26-17)12-19(16)28-21;/h4,6-7,10-12H,5,8-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXQRJTDAJBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=CC4=C(C=C3S2)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dioxolo and thiazole rings through cyclization reactions. The final step involves the addition of the dimethylamino propyl group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of advanced techniques such as chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound exhibits notable anti-inflammatory properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory process as they facilitate the synthesis of prostaglandins, which mediate pain and inflammation. By inhibiting these enzymes, this compound effectively reduces inflammation and provides pain relief.

Anti-inflammatory Research

The compound's ability to inhibit COX enzymes makes it a candidate for developing anti-inflammatory drugs. Case studies have shown its effectiveness in reducing inflammation in various animal models.

Cancer Research

Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Further research is needed to explore its potential as an anticancer agent.

Neurological Studies

The dimethylamino group may confer neuroprotective properties, making this compound a subject of interest in neurological research.

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide resulted in a significant reduction in paw edema compared to control groups. The results indicated a dose-dependent response correlating with COX inhibition.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies using human cancer cell lines revealed that this compound induced apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced paw edema in rats
CytotoxicityInduced apoptosis in cancer cell lines
NeuroprotectivePotential protective effects observed

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(dimethylamino)propyl)-3-methylbenzamide: Lacks the dioxolo and thiazole rings.

    N-(3-(dimethylamino)propyl)-benzamide: Lacks the methyl group and the dioxolo and thiazole rings.

    N-(3-(dimethylamino)propyl)-3-methylbenzoic acid: Contains a carboxylic acid group instead of the amide group.

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxole and benzothiazole moiety. Its chemical formula can be represented as:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure is critical for its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. The following sections detail specific activities and findings from relevant studies.

1. Serotonin Transporter (SERT) Interaction

One of the primary mechanisms of action for this compound appears to be its interaction with the serotonin transporter (SERT). Studies have shown that compounds similar to N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide can selectively inhibit SERT, which plays a crucial role in regulating serotonin levels in the brain. This regulation is significant for mood stabilization and has implications for treating depression and anxiety disorders .

2. Binding Affinity and Potency

In binding assays conducted on rat brain tissue, various analogues of this compound demonstrated significant displacement of radioligands at SERT. For instance, the binding affinity (Ki values) of certain derivatives ranged from 19.7 nM to 30.2 nM, indicating strong interactions with the SERT binding site .

CompoundKi (nM)Target
Analogue 119.7SERT
Analogue 230.2SERT
Analogue 3>70% displacement at 10 µMSERT

3. Antidepressant Potential

Given its ability to modulate serotonin levels, this compound may possess antidepressant properties. The modulation of SERT could lead to increased synaptic serotonin availability, which is beneficial in treating mood disorders. Further studies are needed to confirm these effects in vivo.

Case Studies and Research Findings

Several studies have investigated similar compounds and their biological activities:

  • Study on Thiazinane Derivatives : Research indicated that thiazinane derivatives exhibit a range of biological activities including analgesic and antihypotensive effects. These findings suggest that structural similarities may confer similar pharmacological properties to N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide .
  • Anticonvulsant Activity : Related compounds have shown anticonvulsant activity in various models, suggesting potential neuroprotective properties that could be explored further in the context of seizure disorders .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions , including temperature (60–80°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of intermediates. Key steps include:

  • Cyclization to form the dioxolo-benzothiazole core under acidic conditions .
  • Nucleophilic substitution for introducing the dimethylaminopropyl group, often using sodium hydride as a base .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    Optimization should prioritize yield (typically 60–75%) and minimize side products like unreacted benzothiazole intermediates .

Basic: Which analytical techniques are essential for characterizing purity and structure?

  • HPLC : Monitor reaction progress and quantify impurities (C18 column, acetonitrile/water mobile phase) .
  • NMR Spectroscopy : Confirm structural integrity (¹H NMR: δ 2.2–2.4 ppm for dimethylamino protons; ¹³C NMR for carbonyl groups at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 475.15) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimerization) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Functional Group Modifications : Replace the dimethylamino group with diethylamino or morpholino moieties to assess impact on receptor binding .
  • Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure IC₅₀ values .
  • Computational Docking : Model interactions with binding pockets (e.g., ATP-binding sites) using Schrödinger Suite or AutoDock .
    Prioritize analogs with enhanced logP (2.5–3.5) and reduced cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Purity Discrepancies : Reanalyze batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Cell Line Differences : Compare results across multiple lines (e.g., HeLa vs. MCF-7) and validate via siRNA knockdown of target proteins .

Advanced: What computational strategies predict solubility and formulation stability?

  • COSMO-RS Simulations : Estimate aqueous solubility (predicted ~0.1 mg/mL) and identify co-solvents (e.g., PEG 400) .
  • pH-Dependent Stability : Use MarvinSketch to model hydrolysis at physiological pH (4.0–7.4). The hydrochloride salt enhances solubility but may degrade in basic conditions .
  • Lyophilization Feasibility : Assess glass transition temperature (Tg) via DSC to optimize freeze-drying protocols .

Advanced: How to design experiments for elucidating metabolic pathways?

  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes and NADPH; identify metabolites via LC-QTOF (e.g., demethylation at dimethylamino group) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Stable Isotope Tracing : Use ¹³C-labeled compound to track metabolic fate in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.